5-IAF

Beschreibung

Eigenschaften

IUPAC Name |

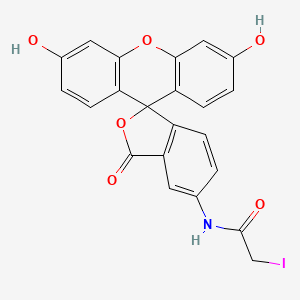

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATCLPJEZJKNHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14INO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212768 |

Source

|

| Record name | 5-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63368-54-7 |

Source

|

| Record name | 5-Iodoacetamidofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063368547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodoacetamidofluorescein (5-IAF) for Researchers and Drug Development Professionals

An Introduction to a Versatile Fluorescent Probe

5-Iodoacetamidofluorescein (5-IAF) is a thiol-reactive fluorescent dye that has become an indispensable tool for researchers, scientists, and drug development professionals. This derivative of fluorescein is widely utilized for covalently labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups, primarily on cysteine residues. The stable thioether bond formed upon reaction allows for the sensitive detection and tracking of labeled molecules in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. Its utility extends to investigating protein structure, dynamics, and interactions, making it a valuable probe in cellular biology and drug discovery.

Core Properties and Specifications

This compound exhibits favorable spectral properties, with excitation and emission maxima that are compatible with standard fluorescein (FITC) filter sets and the 488 nm laser line commonly found on many fluorescence instruments. Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₄INO₆ | [1] |

| Molecular Weight | 515.25 g/mol | [1] |

| Excitation Maximum (λex) | ~491-494 nm | [2] |

| Emission Maximum (λem) | ~517-520 nm | [2] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ at 492 nm | [2] |

| Quantum Yield (Φ) | ~0.3-0.92 | [2] |

| Solubility | Soluble in DMF and DMSO | [2] |

| Reactive Group | Iodoacetamide | [2] |

| Target Residue | Sulfhydryl groups (e.g., Cysteine) | [2] |

The Chemistry of Labeling: Mechanism of Action

The utility of this compound as a labeling reagent stems from the reactivity of its iodoacetamide group. This group readily undergoes a nucleophilic substitution reaction with the sulfhydryl side chain of cysteine residues in proteins and peptides. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the sulfhydryl group acts as the nucleophile, attacking the carbon atom attached to the iodine. This results in the displacement of the iodide leaving group and the formation of a stable covalent thioether linkage between the fluorescein dye and the target molecule.

While iodoacetamides primarily react with cysteine residues, at higher pH values or in the absence of accessible sulfhydryls, they can also exhibit reactivity towards other amino acid side chains such as histidine, methionine, and lysine, although at a much slower rate.[2]

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (in a buffer free of primary amines and thiols, e.g., PBS pH 7.2-7.5)

-

5-Iodoacetamidofluorescein (this compound)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, add a 10- to 20-fold molar excess of DTT or TCEP and incubate at room temperature for 1 hour.

-

Remove the reducing agent by dialysis or size-exclusion chromatography.

-

-

This compound Stock Solution Preparation:

-

Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use as this compound is light-sensitive and unstable in solution.[2]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Alternatively, dialyze the labeled protein against the storage buffer.

-

-

Determination of Labeling Efficiency:

-

Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 494 nm (for this compound concentration).

-

Calculate the degree of labeling (moles of dye per mole of protein) using the Beer-Lambert law and the respective extinction coefficients.

-

Labeling of Actin with 5-Iodoacetamidofluorescein

This protocol is specifically for labeling muscle actin.

Materials:

-

Lyophilized actin

-

G-buffer (0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT, 2 mM Tris-HCl, pH 8.0)

-

F-buffer (50 mM KCl, 2 mM MgCl₂, 1 mM ATP, 10 mM Tris-HCl, pH 7.5)

-

This compound

-

Acetone

-

Dialysis tubing

Procedure:

-

Actin Preparation:

-

Resuspend 10 mg of lyophilized actin in 2 mL of G-buffer.

-

Dialyze against G-buffer overnight at 4°C to depolymerize any existing filaments.

-

-

Polymerization:

-

Induce polymerization by adding KCl to 50 mM and MgCl₂ to 2 mM. Let it stand for 1 hour at room temperature.

-

-

This compound Solution Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in DMF.

-

-

Labeling Reaction:

-

Add a 10-fold molar excess of the this compound solution to the F-actin solution.

-

Incubate for 4 hours at room temperature in the dark.

-

-

Stopping the Reaction and Depolymerization:

-

Stop the reaction by adding DTT to a final concentration of 1 mM.

-

Dialyze against G-buffer overnight at 4°C to depolymerize the labeled F-actin.

-

-

Purification:

-

Centrifuge the solution at 100,000 x g for 2 hours to pellet any remaining F-actin and aggregates.

-

The supernatant contains the labeled G-actin.

-

Applications in Signaling Pathway Elucidation

This compound is a powerful tool for studying signaling pathways by enabling the detection of conformational changes and protein-protein interactions. A prominent example is its use in investigating the Na+/K+-ATPase signaling cascade.

The Na+/K+-ATPase Signaling Cascade

The Na+/K+-ATPase is not only an ion pump but also a signaling scaffold. Binding of cardiac glycosides, such as ouabain, to the Na+/K+-ATPase can initiate a signaling cascade independent of its ion-pumping function.[3] This signaling involves the interaction of the Na+/K+-ATPase with Src kinase, a non-receptor tyrosine kinase.[1]

This compound can be used to label specific cysteine residues on the Na+/K+-ATPase. Upon ouabain binding, the conformational change in the enzyme can be detected as a change in the fluorescence intensity or anisotropy of the attached this compound.[4] Furthermore, FRET studies using this compound as a donor or acceptor can be employed to monitor the proximity and interaction between the Na+/K+-ATPase and Src kinase, providing insights into the initiation of the signaling cascade.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying protein conformational changes using this compound labeling and fluorescence spectroscopy.

Conclusion

5-Iodoacetamidofluorescein is a versatile and powerful fluorescent probe with broad applications in protein science and cell biology. Its ability to specifically label cysteine residues and report on conformational changes and molecular interactions makes it an invaluable tool for elucidating complex biological processes, including signal transduction pathways. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. As our understanding of cellular signaling deepens, the application of such fluorescent probes will undoubtedly continue to play a crucial role in advancing the frontiers of biomedical research and drug development.

References

- 1. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural dynamics and oligomeric interactions of Na+,K(+)-ATPase as monitored using fluorescence energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Conformational changes induced in Na+, K+-ATPase by ouabain through a K+-sensitive reaction: kinetic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural dynamics and oligomeric interactions of Na+,K(+)-ATPase as monitored using fluorescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Iodoacetamidofluorescein (5-IAF)

Introduction

5-Iodoacetamidofluorescein (5-IAF) is a derivative of the fluorescein dye, widely utilized in biomedical research as a fluorescent probe.[1][2] It is not a therapeutic drug that modulates specific signaling pathways, but rather a biochemical tool for the covalent labeling of proteins and other molecules.[1][2] The primary mechanism of action of this compound is its ability to form stable, covalent bonds with sulfhydryl groups, which are present in the cysteine residues of proteins.[1][3] This property allows researchers to attach a fluorescent tag to specific proteins, enabling their detection and the study of their structure, function, and interactions.[2][3][4]

Core Mechanism of Action: Covalent Modification of Thiol Groups

The key to this compound's utility lies in its iodoacetamide functional group.[3] Iodoacetamides are highly reactive towards nucleophilic groups, with a particular specificity for the sulfhydryl (thiol) groups of cysteine residues in proteins.[3][5] The reaction proceeds via a nucleophilic substitution, where the sulfur atom of the sulfhydryl group attacks the carbon atom attached to the iodine, displacing the iodine and forming a stable thioether bond.[3] This reaction is most efficient at a physiological pH of around 7.[5] While iodoacetamides can also react with other amino acid residues like methionine, histidine, or tyrosine, the reaction with sulfhydryl groups is predominant.[3]

This covalent labeling is essentially irreversible under physiological conditions, making this compound an excellent tool for long-term tracking and analysis of labeled proteins.[6] The attached fluorescein moiety allows the labeled protein to be visualized and quantified using fluorescence-based techniques.[2]

Physicochemical and Spectroscopic Properties of this compound

The following table summarizes the key quantitative data for this compound, crucial for its application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₄INO₆ | [2][5] |

| Molecular Weight | 515.3 g/mol | [2][3][5] |

| Excitation Maximum (Ex) | ~491-494 nm | [2][3] |

| Emission Maximum (Em) | ~518-520 nm | [2][3][5] |

| Molar Extinction Coefficient | 80,000-85,000 M⁻¹cm⁻¹ at 492 nm | [3] |

| Purity | ≥90% | [2][5] |

| Solubility | Soluble in DMSO and DMF | [2][5] |

Application in Research: A Tool to Elucidate Signaling Pathways

While this compound does not directly modulate signaling pathways, it is a valuable tool for studying the proteins that are integral components of these pathways. By labeling specific proteins with this compound, researchers can:

-

Monitor conformational changes: Ligand binding or protein-protein interactions within a signaling cascade can induce conformational changes in a protein. These changes can alter the local environment of the attached this compound molecule, leading to a detectable change in its fluorescence properties (e.g., intensity or polarization).[2] An example of this is its use in monitoring ligand binding and conformational changes of the Na+/K+-ATPase.[2]

-

Track protein localization: The localization of signaling proteins is often tightly regulated. This compound labeling allows for the visualization of a protein's subcellular location and its translocation between different cellular compartments upon pathway activation.

-

Quantify protein levels: The fluorescence intensity of this compound can be used to quantify the amount of a labeled protein in a sample.

Visualizations

Signaling Pathway of this compound's Covalent Modification

The following diagram illustrates the chemical reaction that constitutes the mechanism of action of this compound.

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions, such as protein concentration, this compound concentration, pH, and incubation time, may need to be optimized for each specific protein.

Materials:

-

Protein of interest containing free sulfhydryl groups

-

5-Iodoacetamidofluorescein (this compound)

-

Labeling buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5)

-

Quenching reagent (e.g., dithiothreitol (DTT) or 2-mercaptoethanol)

-

Size-exclusion chromatography column or dialysis membrane for removal of unreacted dye

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT. The reducing agent must then be removed before adding this compound.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of an organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark. Gentle mixing during incubation can improve labeling efficiency.

-

Quenching: Add a quenching reagent, such as DTT, to a final concentration of 10-100 mM to stop the reaction by reacting with any unreacted this compound. Incubate for at least 30 minutes.

-

Purification: Separate the labeled protein from the unreacted this compound and quenching reagent using a size-exclusion chromatography column or by dialysis against a suitable buffer.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of fluorescein at ~494 nm.

Experimental Workflow for Studying Protein-Ligand Interaction using this compound

This workflow outlines how this compound can be used to study the interaction between a protein and its ligand.

References

The Core Principles of 5-IAF Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with 5-iodoacetamidofluorescein (5-IAF) protein labeling. This compound is a thiol-reactive fluorescent dye widely used to covalently label proteins, enabling their detection and characterization in various biological assays.

Core Principle and Mechanism of Action

5-Iodoacetamidofluorescein (this compound) is a derivative of the popular fluorophore, fluorescein.[1][2] It is specifically designed for the covalent labeling of proteins and other biomolecules containing free sulfhydryl (thiol) groups, which are primarily found on cysteine residues.[1][2] The labeling reaction is based on the reactivity of the iodoacetamido group of this compound towards the nucleophilic sulfhydryl group of cysteine.

The core mechanism involves a nucleophilic substitution reaction where the sulfur atom of the cysteine's thiol group attacks the carbon atom attached to the iodine in the iodoacetamide moiety of this compound. This results in the displacement of the iodide ion and the formation of a stable thioether bond between the protein and the fluorescein dye.[1] This covalent linkage ensures a permanent label that is well-suited for a variety of downstream applications.

Quantitative Data for this compound Protein Labeling

The following table summarizes key quantitative parameters for this compound, which are essential for designing and troubleshooting labeling experiments.

| Parameter | Value | Notes |

| Excitation Wavelength (Ex) | ~495 nm | Optimal wavelength for exciting the fluorescein moiety.[2] |

| Emission Wavelength (Em) | ~520 nm | The peak wavelength of the emitted fluorescence.[2] |

| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ | At ~495 nm. |

| Quantum Yield | ~0.9 | In aqueous solution. |

| Optimal pH for Labeling | 7.0 - 8.0 | The reaction rate is significantly higher in this range due to the deprotonation of the sulfhydryl group.[1][3] |

| Recommended Molar Excess of Dye | 5- to 20-fold | The optimal ratio depends on the number of available cysteine residues and the desired degree of labeling.[1] |

| Reaction Time | 2 hours to overnight | Dependent on temperature, pH, and protein concentration.[1] |

| Reaction Temperature | 4°C to Room Temperature (22°C) | Lower temperatures can be used to slow down the reaction and potentially increase specificity.[1] |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound protein labeling. These protocols are general and may require optimization for specific proteins and applications.

Protein Preparation for Labeling

For successful and specific labeling, proper preparation of the protein sample is crucial.

A. Reduction of Disulfide Bonds (if necessary):

Many proteins contain cysteine residues that are involved in disulfide bonds and are therefore not available for labeling. These disulfide bonds must be reduced to free sulfhydryl groups.

-

Reagents:

-

Protein solution (1-10 mg/mL)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5, containing 1-5 mM EDTA)

-

-

Protocol:

-

Dissolve the protein in the Conjugation Buffer to the desired concentration.

-

Add a 10- to 50-fold molar excess of DTT or TCEP to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Remove the reducing agent using a desalting column or dialysis against the Conjugation Buffer. This step is critical as the reducing agent will compete with the protein's sulfhydryl groups for reaction with this compound.[1]

-

B. Introduction of Sulfhydryl Groups (Alternative):

If a protein lacks accessible cysteine residues, sulfhydryl groups can be introduced by modifying primary amines (e.g., on lysine residues) using reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane (Traut's Reagent).[1]

This compound Labeling Reaction

This protocol describes the covalent attachment of this compound to the prepared protein.

-

Reagents:

-

Reduced protein solution (from step 3.1)

-

This compound stock solution (typically 10 mg/mL in DMF or DMSO)

-

Conjugation Buffer (as above)

-

-

Protocol:

-

Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.[1]

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark to prevent photobleaching of the dye.[1]

-

The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to quench the unreacted this compound.

-

Purification of the Labeled Protein

It is essential to remove the unreacted this compound from the labeled protein to ensure accurate quantification and to prevent interference in downstream applications.

-

Method:

-

Size-Exclusion Chromatography (Desalting Column): This is the most common and effective method. Equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. The larger, labeled protein will elute first, while the smaller, unreacted dye will be retained and elute later.

-

Dialysis: Dialyze the reaction mixture against a large volume of buffer for an extended period (e.g., 2-3 buffer changes over 24-48 hours) to allow the small, unreacted dye to diffuse out.

-

Determination of the Degree of Labeling

To characterize the labeled protein, it is important to determine the ratio of moles of dye per mole of protein. This can be calculated using the absorbance of the protein and the dye.

-

Procedure:

-

Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at ~495 nm (for this compound).

-

Calculate the protein concentration using its molar extinction coefficient at 280 nm. A correction factor may be needed to account for the absorbance of the dye at 280 nm.

-

Calculate the concentration of the dye using the molar extinction coefficient of this compound at ~495 nm (~75,000 cm⁻¹M⁻¹).

-

The degree of labeling is the ratio of the molar concentration of the dye to the molar concentration of the protein.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for this compound protein labeling.

Caption: Mechanism of this compound reaction with a cysteine residue.

References

An In-Depth Technical Guide to 5-IAF Sulfhydryl-Reactive Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the sulfhydryl-reactive chemistry of 5-Iodoacetamidofluorescein (5-IAF), a widely used fluorescent probe for studying protein structure and function. We will delve into the core principles of its reactivity, provide detailed experimental protocols, and illustrate its application in elucidating complex biological signaling pathways.

Core Principles of this compound Chemistry

This compound is a derivative of the popular fluorophore, fluorescein, that has been modified with an iodoacetamide functional group. This group allows for the specific covalent labeling of sulfhydryl groups, most notably those found on cysteine residues in proteins.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated sulfhydryl group (thiolate anion, -S⁻) of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the iodine on the iodoacetamide moiety of this compound. This results in the formation of a stable and irreversible thioether bond, with iodide serving as the leaving group.[1][2] The reaction is highly specific for sulfhydryl groups under controlled pH conditions.[3]

The rate of this second-order reaction is dependent on several factors, including the concentration of both the thiolate anion and this compound, the pH of the solution, and the temperature.[2] The pKa of the cysteine sulfhydryl group is approximately 8.5, meaning that at physiological pH (around 7.4), a significant portion of the cysteine residues will be in the more reactive thiolate form. Increasing the pH to slightly alkaline conditions (pH 7.5-8.5) can further enhance the reaction rate by increasing the concentration of the thiolate anion. However, at pH values above 8.5, the reactivity of iodoacetamide with other nucleophilic amino acid side chains, such as lysines, can increase, leading to a loss of specificity.[3]

It is also crucial to perform the labeling reaction in the dark, as iodoacetamide and its derivatives are sensitive to light.[3]

Quantitative Data for this compound and Related Compounds

The following tables summarize key quantitative data for this compound and its parent fluorophore, fluorescein, to aid in experimental design and data analysis.

| Parameter | Value | Notes |

| Molecular Formula | C₂₂H₁₄INO₆ | |

| Molecular Weight | 515.25 g/mol | [4] |

| Excitation Maximum (λex) | ~491 nm | Can shift upon conjugation to a protein.[2] |

| Emission Maximum (λem) | ~518 nm | Can shift upon conjugation to a protein.[2] |

| Reaction Stoichiometry | 1:1 | One molecule of this compound reacts with one sulfhydryl group.[2] |

| Fluorophore | Quantum Yield (Φ) | Lifetime (τ) | Conditions |

| Fluorescein (free) | ~0.92 | ~4.1 ns | In 0.1 M NaOH.[5] |

| Fluorescein-labeled antibody | Variable (relative to free dye) | - | Dependent on the degree of labeling and local environment.[5] |

| Alexa488-phalloidin-labeled actin | - | ~2.6 ns (relaxing) to ~3.3 ns (rigor) | Lifetime changes report on cross-bridge binding.[6][7] |

| DEAC-pda-ATP bound to actomyosin | - | ~1.20 ns | Demonstrates how the local environment of a fluorophore affects its lifetime.[3] |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general workflow for labeling a protein with this compound. Optimization will be required for specific proteins and applications.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0)

-

Quenching reagent (e.g., 2-mercaptoethanol or excess DTT)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Labeling Buffer.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 20-fold molar excess of DTT or TCEP and incubate for 1-2 hours at room temperature.

-

Remove the reducing agent by dialysis or using a desalting column equilibrated with Labeling Buffer. This step is critical as the reducing agent will react with this compound.

-

-

This compound Stock Solution:

-

Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours to overnight at 4°C or room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10 mM) to react with any unreacted this compound. Incubate for 1 hour at room temperature.

-

-

Purification:

-

Remove the unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorescein (at ~494 nm).

-

Specific Protocol: Labeling of Na⁺/K⁺-ATPase to Study Conformational Changes

This protocol is adapted from studies investigating the conformational dynamics of the Na⁺/K⁺-ATPase using this compound.[1][2]

Materials:

-

Purified Na⁺/K⁺-ATPase enzyme preparation

-

This compound

-

Labeling Buffer: 25 mM imidazole, 1 mM EDTA, pH 7.5

-

Washing Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5

-

Quenching Solution: 1 mM cysteine in Labeling Buffer

Procedure:

-

Enzyme Preparation:

-

Suspend the purified Na⁺/K⁺-ATPase in the Labeling Buffer at a concentration of 1-2 mg/mL.

-

-

Labeling Reaction:

-

Add this compound to the enzyme suspension to a final concentration of 20 µM.

-

Incubate the mixture for 45 minutes at 37°C in the dark with gentle stirring.

-

-

Quenching the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold Quenching Solution.

-

-

Purification:

-

Centrifuge the labeled enzyme at 100,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in Washing Buffer and repeat the centrifugation step three times to remove unreacted this compound.

-

-

Storage:

-

Resuspend the final pellet of this compound-labeled Na⁺/K⁺-ATPase in a suitable storage buffer and store at -80°C.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the application of this compound in studying biological processes.

Conclusion

This compound remains a powerful tool for investigating protein structure, dynamics, and interactions. Its specific reactivity with sulfhydryl groups, coupled with the sensitivity of its fluorescence to the local environment, allows researchers to probe conformational changes in real-time. By understanding the core chemistry and optimizing labeling protocols, scientists can effectively employ this compound to gain valuable insights into a wide range of biological processes, from enzyme kinetics to complex signaling cascades. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound in your research endeavors.

References

- 1. Rapid kinetic analyses of the Na+/K(+)-ATPase distinguish among different criteria for conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Lifetime Imaging to Detect Actomyosin States in Mammalian Muscle Sarcomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Iodoacetamido)fluorescein = 90 HPLC 63368-54-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Lifetime of Actin in the FHC Transgenic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence lifetime of actin in the familial hypertrophic cardiomyopathy transgenic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Iodoacetamidofluorescein (5-IAF) for Researchers

Introduction

5-Iodoacetamidofluorescein (5-IAF) is a derivative of the highly fluorescent molecule fluorescein, engineered for the specific labeling of biomolecules.[1][2] It features an iodoacetamide reactive group that primarily targets sulfhydryl (thiol) groups, which are present on the side chains of cysteine residues in proteins and peptides.[3][4] This specificity allows for the site-directed covalent attachment of a bright, green-fluorescent probe to proteins, enabling a wide range of applications in biochemical and cellular research.[5]

The reaction between the iodoacetamide moiety of this compound and a thiol group forms a stable thioether bond, typically under physiological pH conditions (pH 7.0-8.0).[1][6] While highly specific for thiols, at pH levels above 8.0, the iodoacetamide group can exhibit some reactivity towards other amino acid residues like methionine, histidine, and tyrosine if free sulfhydryls are not present.[1] Due to its high quantum yield and strong absorbance near the 488 nm argon-ion laser line, this compound is a popular choice for fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[7] Its spectral properties can be sensitive to the local environment, providing insights into conformational changes and ligand binding events in labeled proteins.[2]

Spectroscopic and Physicochemical Properties

The utility of this compound as a fluorescent probe is defined by its distinct excitation and emission characteristics, high molar extinction coefficient, and reactivity. These key quantitative parameters are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~492 nm | [1][2][4][7][8] |

| Emission Maximum (λem) | ~518 nm | [1][2][4][7][8] |

| Molar Extinction Coefficient (ε) | 70,000 - 85,000 M⁻¹cm⁻¹ | [1][7] |

| Molecular Weight | 515.3 g/mol | [2][4][9] |

| Molecular Formula | C₂₂H₁₄INO₆ | [1][2][4] |

| Recommended Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [2][8] |

| Storage Conditions | -20°C, protected from light, desiccated | [1][4][8] |

Principle of Thiol-Reactive Labeling

The core of this compound's utility lies in the chemical reaction between its iodoacetamide group and the sulfhydryl group of a cysteine residue. This reaction is a nucleophilic substitution where the thiol acts as the nucleophile, attacking the carbon atom bonded to the iodine. This results in the displacement of the iodide ion and the formation of a stable covalent thioether linkage.

Experimental Protocols

The following sections provide a generalized methodology for labeling proteins with this compound. Optimization is often necessary for each specific protein.[1]

Preparation of Protein and Reagents

Protein Preparation:

-

The protein of interest should be purified and dissolved in a suitable buffer, free of primary amines (like Tris) or thiols, at a concentration of 1-10 mg/mL.[1][10] A phosphate buffer (e.g., PBS) at pH 7.0-7.5 is commonly used.

-

If the target cysteine residues are involved in disulfide bonds, they must first be reduced.[1] This can be achieved by incubating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][11]

-

Crucially , the reducing agent must be removed before adding this compound to prevent it from reacting with the dye.[11] This is typically done using a desalting column or dialysis.[1]

This compound Stock Solution:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.[1]

-

Prepare a stock solution of this compound at 1-10 mg/mL in anhydrous DMF or DMSO.[1][2]

-

This solution should be prepared fresh immediately before use and protected from light, as this compound is light-sensitive, especially in solution.[1][7] Do not store this compound in aqueous solutions.[1]

Protein Labeling Reaction

-

To the prepared protein solution, add the this compound stock solution. The amount added should correspond to a 5- to 20-fold molar excess of the dye relative to the protein.[1]

-

Mix the components gently and incubate the reaction for 2 hours to overnight at 4°C or room temperature. The reaction should be carried out in the dark to prevent photobleaching of the fluorophore.[1][10]

-

The optimal pH for the reaction is between 7.0 and 8.0.[1] If necessary, the pH can be maintained by adding small amounts of a base like NaOH.[1]

Purification of Labeled Protein

-

After the incubation period, it is essential to remove the unreacted, free this compound from the labeled protein.[1]

-

This separation is typically achieved by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) or by extensive dialysis against a suitable buffer.[1][10]

-

Successful removal can often be visually confirmed as the labeled protein (yellow-orange) separates from the free dye.[10]

Characterization and Storage

-

The degree of labeling (DOL), or fluorophore-to-protein ratio (F/P), can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~492 nm (for this compound).[1]

-

Store the final labeled protein conjugate under conditions appropriate for the specific protein's stability, typically at 4°C for short-term storage or at -20°C to -80°C in single-use aliquots for long-term storage.[1][12] Protect the labeled protein from light.[1]

Mandatory Visualizations

Experimental Workflow for Protein Labeling

The general procedure for covalently labeling a protein with this compound involves a series of sequential steps from preparation to final characterization.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-(Iodoacetamido)fluorescein (CAS 63368-54-7) | Abcam [abcam.com]

- 5. bluetigerscientific.com [bluetigerscientific.com]

- 6. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. empbiotech.com [empbiotech.com]

- 8. This compound [5-Iodoacetamidofluorescein] - 25 mg [anaspec.com]

- 9. 5-Iodoacetamidofluorescein | C22H14INO6 | CID 123822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein labeling protocol [abberior.rocks]

An In-depth Technical Guide to 5-IAF for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-iodoacetamidofluorescein (5-IAF), a thiol-reactive fluorescent dye widely used for conjugating to proteins. We will delve into the core principles of this compound conjugation, provide detailed experimental protocols, present quantitative data for optimizing labeling reactions, and illustrate key concepts with diagrams.

Core Principles of this compound Protein Conjugation

5-Iodoacetamidofluorescein (this compound) is a derivative of the popular fluorophore, fluorescein. It is functionalized with an iodoacetamide group, which allows for specific covalent attachment to sulfhydryl groups (-SH) found in the side chains of cysteine residues within proteins.

Reaction Mechanism: The conjugation reaction proceeds via a nucleophilic substitution reaction, where the sulfhydryl group of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond. This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the sulfhydryl group is deprotonated to the more nucleophilic thiolate anion.

Specificity: While iodoacetamides primarily react with cysteine residues, some off-target reactions can occur at higher pH values or with prolonged reaction times. These include reactions with the imidazole group of histidine, the thioether of methionine, or the phenolic group of tyrosine. However, under controlled conditions, the reaction is highly selective for sulfhydryl groups.

Quantitative Data for Optimal Conjugation

Optimizing the labeling reaction is critical for achieving the desired degree of labeling (DOL) without compromising protein function. The following tables summarize key quantitative parameters for this compound and provide guidance on reaction conditions.

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) | 82,000 M⁻¹cm⁻¹ at 491 nm | [1] |

| Excitation Maximum (λex) | ~491 nm | [1] |

| Emission Maximum (λem) | ~518 nm | [1] |

| Correction Factor (A280) | 0.3 | [1] |

Table 1: Spectroscopic Properties of this compound.

| Parameter | Recommended Range | Considerations |

| pH | 7.5 - 8.5 | Higher pH increases the reaction rate but also the risk of off-target labeling and hydrolysis of the iodoacetamide group. |

| Temperature | 4 - 25°C | Lower temperatures can be used to slow down the reaction and minimize protein degradation, while room temperature allows for faster conjugation. |

| Incubation Time | 2 - 16 hours | The optimal time depends on the protein, temperature, and desired DOL. Monitor the reaction to avoid over-labeling. |

| Molar Excess of this compound to Protein | 5 - 20 fold | A higher molar excess will drive the reaction towards a higher DOL. The optimal ratio should be determined empirically for each protein. |

Table 2: Recommended Reaction Conditions for this compound Protein Conjugation.

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with available free sulfhydryl groups.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0)

-

Quenching reagent (e.g., 1 M β-mercaptoethanol or dithiothreitol)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is free of any thiol-containing reagents from previous purification steps. If necessary, perform a buffer exchange into the reaction buffer.

-

Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

-

Initiate Conjugation: While gently stirring, add the desired molar excess of the this compound stock solution to the protein solution.

-

Incubate: Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C.

-

Quench Reaction: Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purify Conjugate: Remove the unreacted dye and quenching reagent by gel filtration chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Labeling Proteins with Disulfide Bonds

For proteins where the target cysteines are involved in disulfide bonds, a reduction step is necessary prior to labeling.

Materials:

-

Protein solution

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Other materials as listed in Protocol 3.1.

Procedure:

-

Reduce Disulfide Bonds: Add DTT or TCEP to the protein solution to a final concentration of 10-20 mM. Incubate for 1-2 hours at room temperature.

-

Remove Reducing Agent: Remove the DTT or TCEP by gel filtration or dialysis against a nitrogen-purged reaction buffer. This step is crucial as the reducing agent will compete with the protein's sulfhydryl groups for this compound.

-

Proceed with Labeling: Follow steps 2-6 from Protocol 3.1.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

-

Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and 491 nm (A491) using a spectrophotometer.

-

Calculate Protein Concentration:

-

Protein Concentration (M) = [A280 - (A491 x 0.3)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

The correction factor of 0.3 accounts for the absorbance of this compound at 280 nm.[1]

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A491 / 82,000

-

Where 82,000 is the molar extinction coefficient of this compound at 491 nm.[1]

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for this compound protein conjugation.

Caption: General workflow for the conjugation of this compound to a protein.

Signaling Pathway Example: Actin Cytoskeleton Dynamics

This compound labeled actin is a valuable tool for studying the dynamic processes of the actin cytoskeleton, such as treadmilling and retrograde flow, which are fundamental to cell motility and morphogenesis.

Caption: Simplified model of actin treadmilling and retrograde flow.

Conclusion

This compound remains a robust and widely used fluorescent probe for protein conjugation. Its specific reactivity towards sulfhydryl groups allows for targeted labeling of proteins, enabling a broad range of applications in cell biology, biochemistry, and drug development. By carefully controlling the reaction conditions and properly characterizing the resulting conjugate, researchers can generate high-quality fluorescently labeled proteins for their specific research needs. This guide provides the fundamental knowledge and practical protocols to successfully utilize this compound in protein conjugation studies.

References

5-Iodoacetamidofluorescein (5-IAF): A Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodoacetamidofluorescein (5-IAF) is a thiol-reactive fluorescent dye widely utilized in molecular biology to investigate protein structure, function, and dynamics. Its utility stems from its ability to covalently label proteins, primarily at cysteine residues, allowing for sensitive detection and analysis through various fluorescence-based techniques. This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and data interpretation for researchers in academia and the pharmaceutical industry.

Core Principles of this compound Labeling

This compound contains an iodoacetamide reactive group that specifically forms a stable thioether bond with the sulfhydryl group of cysteine residues under physiological to slightly alkaline conditions (pH 7-8.5).[1] While iodoacetamides can also react with other nucleophilic residues like methionine, histidine, and tyrosine, the reaction with thiols is significantly more rapid and efficient.[2] This specificity allows for targeted labeling of proteins at engineered or naturally occurring cysteine sites.

Upon covalent attachment, the fluorescent properties of the fluorescein moiety of this compound enable the visualization and quantification of the labeled protein. The fluorescence of this compound is sensitive to its local environment, a characteristic that can be exploited to monitor changes in protein conformation.[3]

Physicochemical and Spectral Properties

A thorough understanding of the spectral properties of this compound is crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference |

| Molecular Weight | 515.25 g/mol | [4] |

| Excitation Maximum (λex) | ~494 nm | [2] |

| Emission Maximum (λem) | ~518 nm | [2] |

| Molar Extinction Coefficient (ε) | 80,000 - 85,000 M⁻¹cm⁻¹ at 492 nm | [2] |

| Solubility | Soluble in DMF, DMSO, and aqueous buffers at pH > 6 | [2][4] |

| Reactive Group | Iodoacetamide | [2] |

| Primary Target | Sulfhydryl groups (cysteine) | [2] |

Key Applications in Molecular Biology

The versatility of this compound has led to its adoption in a wide array of molecular biology techniques:

-

Protein Labeling and Detection: The most fundamental application of this compound is the covalent labeling of proteins for subsequent visualization in SDS-PAGE gels, fluorescence microscopy, or flow cytometry.[5] This allows for the tracking and quantification of proteins in various biological contexts.

-

Studying Protein Conformation and Dynamics: Changes in the local environment of the attached this compound molecule upon protein conformational changes can lead to alterations in its fluorescence properties, such as intensity and polarization. This principle is employed to study protein folding, ligand binding, and the activation of receptors like G protein-coupled receptors (GPCRs).[3][6]

-

Fluorescence Resonance Energy Transfer (FRET): this compound can serve as a donor or acceptor fluorophore in FRET-based assays. FRET is a powerful technique for measuring intramolecular and intermolecular distances in the range of 10-100 Å, making it ideal for studying protein-protein interactions and dynamic conformational changes in real-time.[7][8]

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general workflow for labeling a purified protein with this compound. Optimization is often necessary for specific proteins.

Materials:

-

Purified protein with at least one cysteine residue

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the labeling buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with 10-20 mM DTT for 1 hour at room temperature or with TCEP according to the manufacturer's instructions.

-

Remove the reducing agent using a desalting column.

-

-

This compound Stock Solution Preparation:

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark. The optimal time and temperature may need to be determined empirically.

-

-

Purification:

-

Remove unreacted this compound from the labeled protein using a desalting column or by dialysis against the labeling buffer.[2]

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 494 nm (for this compound concentration).

-

Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and this compound.

-

Workflow for covalent labeling of proteins with this compound.

Monitoring GPCR Conformational Changes

This conceptual workflow illustrates how this compound can be used to study ligand-induced conformational changes in a G protein-coupled receptor (GPCR).

Methodology:

-

Site-Directed Mutagenesis: Introduce a cysteine residue at a specific site within the GPCR, typically in a region expected to undergo conformational change upon activation (e.g., the cytoplasmic end of a transmembrane helix).

-

Expression and Purification: Express the mutant GPCR in a suitable system (e.g., insect or mammalian cells) and purify it, often in detergent micelles or nanodiscs.

-

Labeling with this compound: Label the purified GPCR with this compound as described in the general protocol.

-

Fluorescence Spectroscopy:

-

Record the baseline fluorescence spectrum of the this compound labeled GPCR.

-

Introduce a ligand (agonist or antagonist) and monitor the changes in fluorescence intensity, emission wavelength, or anisotropy over time.

-

An increase or decrease in fluorescence can indicate a conformational change that alters the environment of the this compound probe.

-

-

Data Analysis: Correlate the observed fluorescence changes with ligand binding and receptor activation to map the structural dynamics of the GPCR.

Workflow for studying GPCR conformational changes using this compound.

Data Presentation and Interpretation

Quantitative data from this compound experiments should be meticulously recorded and presented.

Table 1: Example Data for Degree of Labeling Calculation

| Parameter | Value |

| A₂₈₀ (Labeled Protein) | 0.85 |

| A₄₉₄ (Labeled Protein) | 0.42 |

| ε₂₈₀ (Protein) | 65,000 M⁻¹cm⁻¹ |

| ε₄₉₄ (this compound) | 82,000 M⁻¹cm⁻¹ |

| Correction Factor (CF) for this compound at 280nm | 0.3 |

| Calculated Protein Concentration | 11.8 µM |

| Calculated Dye Concentration | 5.12 µM |

| Degree of Labeling (Dye/Protein) | 0.43 |

Note: The correction factor accounts for the absorbance of this compound at 280 nm.

Interpretation of Fluorescence Changes:

-

Increase in Fluorescence Intensity: May indicate the movement of the this compound probe to a more hydrophobic environment, which can enhance its quantum yield.

-

Decrease in Fluorescence Intensity (Quenching): Can be caused by the probe moving closer to quenching residues (e.g., tryptophan) or into a more aqueous environment.

-

Shift in Emission Wavelength (λem): A blue shift (to shorter wavelengths) typically signifies a more hydrophobic environment, while a red shift (to longer wavelengths) suggests a more polar environment.

Conclusion

5-Iodoacetamidofluorescein remains a cornerstone fluorescent probe in molecular biology. Its thiol-reactivity, coupled with the environmentally sensitive fluorescence of the fluorescein moiety, provides a powerful tool for labeling proteins and elucidating their complex structural dynamics. By following well-defined protocols and carefully interpreting the resulting data, researchers can leverage this compound to gain significant insights into the mechanisms of protein function, interaction, and regulation, thereby advancing both fundamental biological understanding and the development of novel therapeutics.

References

- 1. Protein labeling protocol [abberior.rocks]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Monitoring protein conformational changes using fluorescent nanoantennas | Springer Nature Experiments [experiments.springernature.com]

- 4. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]

- 8. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Solubility and Stability of 5-Iodoacetamidofluorescein (5-IAF)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-iodoacetamidofluorescein (5-IAF), a widely used thiol-reactive fluorescent probe. Understanding these core characteristics is paramount for its effective application in labeling proteins, peptides, and other biomolecules in research, diagnostics, and drug development. This document outlines quantitative solubility data, factors influencing stability, detailed experimental protocols, and visualizations of key processes.

Core Properties of 5-Iodoacetamidofluorescein

This compound is a derivative of fluorescein containing an iodoacetamide reactive group. This group preferentially reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1] This specific reactivity makes it an invaluable tool for fluorescently labeling and subsequently detecting and tracking biomolecules.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄INO₆ | [2] |

| Molecular Weight | 515.3 g/mol | [2][3][4] |

| Excitation Maximum (λex) | ~491-492 nm | [2] |

| Emission Maximum (λem) | ~515-518 nm | [2] |

| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ at pH 9 | |

| Quantum Yield (Φ) | 0.79 - 0.95 | [5] |

| Appearance | Yellow to orange crystalline solid | [2] |

Solubility of this compound

The solubility of this compound is a critical consideration for preparing stock solutions and performing labeling reactions. It exhibits good solubility in polar aprotic organic solvents and limited solubility in aqueous buffers, which is pH-dependent.

Solubility in Organic Solvents

This compound is readily soluble in common organic solvents used for preparing stock solutions. Concentrated stock solutions in these solvents can be stored for short periods, protected from light and moisture.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL to 30 mg/mL | [2] |

Solubility in Aqueous Solutions

The aqueous solubility of this compound is significantly influenced by pH. It is more soluble in buffers with a pH greater than 6.[1] For labeling reactions, it is common to prepare a concentrated stock solution in an organic solvent like DMF or DMSO and then add it to the aqueous reaction buffer.

| Solvent System | Solubility | Reference |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |

| Ethanol | 500 µg/mL | [2] |

| Methanol | 20 mg/mL (clear to slightly hazy) | |

| Aqueous Buffers (pH > 6) | Soluble | [1] |

Stability of this compound

The stability of this compound is influenced by several factors, including light, pH, temperature, and the presence of nucleophiles. Proper handling and storage are crucial to maintain its reactivity and prevent degradation.

Storage and Handling

For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1][2][4][6][7] It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[1]

Stock solutions of this compound in organic solvents should also be stored at -20°C and protected from light. It is advisable to prepare fresh solutions for immediate use, as this compound is unstable in solution, especially in aqueous environments.[1][6] Do not store this compound in aqueous solutions for extended periods.[1]

Degradation Pathways

The primary modes of degradation for this compound include photodegradation and hydrolysis.

-

Photodegradation: Like many fluorescent molecules, this compound is susceptible to degradation upon exposure to light, particularly in solution.[1][6] This can lead to a loss of fluorescence and reactivity. Therefore, all steps involving this compound solutions should be performed in the dark or with minimal light exposure.

The logical relationship of this compound's reactivity and degradation is visualized in the following diagram:

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound, primarily focusing on protein labeling.

Preparation of this compound Stock Solution

A standard protocol for preparing a this compound stock solution is as follows:

-

Equilibrate the vial of this compound powder to room temperature.

-

Dissolve the this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mg/mL.[1]

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. Use within a short period for best results.

The workflow for preparing a this compound stock solution is illustrated below:

General Protein Labeling Protocol

This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.0). The buffer should be free of thiols.

-

This compound stock solution (in DMF or DMSO).

-

Reducing agent (optional, e.g., DTT or TCEP) if the protein has disulfide bonds that need to be reduced to expose free thiols.

-

Quenching reagent (e.g., 2-mercaptoethanol, cysteine, or DTT).

-

Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds by incubating with a reducing agent (e.g., 10-fold molar excess of DTT for 30 minutes at room temperature).

-

Remove the reducing agent by dialysis or using a desalting column before adding this compound.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10-50 mM) to stop the reaction by consuming the unreacted this compound.

-

Incubate for at least 1 hour at room temperature.

-

-

Purification:

-

Remove the unreacted this compound and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.

-

Collect the protein-containing fractions.

-

The experimental workflow for protein labeling is depicted in the following diagram:

Conclusion

The successful use of 5-iodoacetamidofluorescein as a fluorescent label is critically dependent on a thorough understanding of its solubility and stability. Proper preparation of stock solutions in appropriate organic solvents and careful consideration of its lability in aqueous solutions and upon light exposure are essential for achieving efficient and reproducible labeling of biomolecules. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-Iodoacetamidofluorescein | C22H14INO6 | CID 123822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Depot 5-Iodoacetamidofluorescein (this compound) B2011353 | LabX.com [labx.com]

- 5. This compound [5-Iodoacetamidofluorescein] *CAS 63368-54-7* | AAT Bioquest [aatbio.com]

- 6. empbiotech.com [empbiotech.com]

- 7. bluetigerscientific.com [bluetigerscientific.com]

Methodological & Application

Application Notes and Protocols for 5-IAF Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodoacetamidofluorescein (5-IAF) is a thiol-reactive fluorescent dye widely used for covalently labeling proteins and peptides at cysteine residues. The iodoacetamide group of this compound selectively reacts with the sulfhydryl group of cysteine to form a stable thioether bond, resulting in a fluorescently tagged protein. This allows for the sensitive detection and tracking of proteins in various applications, including fluorescence microscopy, flow cytometry, and in vitro biochemical assays. Labeled proteins can be used to study protein structure, dynamics, interactions, and localization.

Principle of Reaction

The labeling reaction is based on the alkylation of the sulfhydryl group of a cysteine residue by the iodoacetyl group of this compound. This reaction proceeds optimally at a slightly alkaline pH (7.0-8.0) and results in the formation of a stable, covalent thioether linkage.

Applications

This compound labeled proteins are valuable tools for a wide range of biological research areas:

-

Protein-Protein Interaction Studies: To investigate the binding and association of proteins.

-

Conformational Change Analysis: To monitor structural changes in proteins upon ligand binding or other stimuli. A notable example is the study of the Na+/K+-ATPase ion pump, where fluorescent probes like this compound are used to track the E1-E2 conformational transitions that are central to its ion transport cycle.[1][2]

-

Enzyme Kinetics: To study enzyme activity and inhibition.

-

Cellular Imaging: To visualize the localization and trafficking of proteins within living cells.[3]

-

Muscle Fiber Studies: this compound has been used to label proteins like actin and myosin to study their interactions during muscle contraction.[4][5][6][7]

Experimental Protocols

Materials and Reagents

-

Protein of interest (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.0). The buffer should be free of thiol-containing reagents.

-

This compound (MW: 515.3 g/mol )

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reducing agent (optional, e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Reaction termination reagent (e.g., 2-mercaptoethanol or excess DTT)

-

Purification system (e.g., dialysis membrane, size-exclusion chromatography column, or centrifugal ultrafiltration devices)

-

Spectrophotometer

Protocol Steps

1. Preparation of this compound Stock Solution:

-

Dissolve 1 mg of this compound in 100 µL of anhydrous DMF to prepare a ~19.4 mM stock solution.

-

This stock solution should be prepared fresh immediately before use as this compound is light-sensitive and unstable in solution.

2. Protein Preparation:

-

Dissolve the protein of interest in a thiol-free buffer at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 7.0 and 8.0.

-

Optional - Reduction of Disulfide Bonds: If the cysteine residues in the protein are oxidized and form disulfide bonds, they must be reduced to free sulfhydryls for labeling.

-

Add a 10- to 20-fold molar excess of DTT to the protein solution.

-

Incubate for 1-2 hours at room temperature.

-

Remove the excess DTT by dialysis against a thiol-free buffer or by using a desalting column.

-

3. Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein. A higher molar excess can increase the labeling efficiency but may also lead to non-specific labeling or protein aggregation.

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark. Protect the reaction from light to prevent photobleaching of the fluorescein dye.

4. Termination of the Reaction:

-

To stop the labeling reaction, add a thiol-containing reagent like 2-mercaptoethanol or an excess of DTT to a final concentration of 10-50 mM. This will react with any unreacted this compound.

-

Incubate for at least 30 minutes at room temperature.

5. Purification of the Labeled Protein:

-

It is crucial to remove the unreacted this compound and the reaction byproducts from the labeled protein. This can be achieved by:

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with several buffer changes.

-

Size-Exclusion Chromatography (Gel Filtration): Pass the reaction mixture through a desalting column to separate the larger labeled protein from the smaller, unreacted dye molecules.

-

Centrifugal Ultrafiltration: Use a centrifugal device with a molecular weight cutoff appropriate for the protein of interest to concentrate the labeled protein and remove small molecules.

-

6. Determination of the Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and 494 nm (A_max for this compound).

-

Calculate the concentration of the protein and the dye using the Beer-Lambert law:

-

Concentration of Dye (M) = A_max / (ε_dye × path length)

-

Concentration of Protein (M) = [A_280 - (A_max × CF)] / (ε_protein × path length)

-

Where:

-

ε_dye is the molar extinction coefficient of this compound at 494 nm (typically ~75,000 M⁻¹cm⁻¹).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

CF is the correction factor for the absorbance of the dye at 280 nm (for fluorescein, this is approximately 0.3).

-

The path length is typically 1 cm.

-

-

-

-

Calculate the DOL:

-

DOL = (Molarity of Dye) / (Molarity of Protein)

-

An optimal DOL is typically between 2 and 10 for antibodies to avoid issues like protein aggregation or fluorescence quenching.

Data Presentation

| Parameter | Recommended Value/Range | Notes |

| This compound Stock Solution | ~10-20 mM in DMF or DMSO | Prepare fresh before use. |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction Buffer pH | 7.0 - 8.0 | Optimal for thiol-iodoacetamide reaction. |

| Molar Excess of this compound | 5 to 20-fold | Optimize for each protein to achieve desired DOL. |

| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation may be needed for less reactive thiols. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperature can reduce protein degradation. |

| Excitation Wavelength (λex) | ~494 nm | |

| Emission Wavelength (λem) | ~518 nm | |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ at 494 nm |

Visualizations

Caption: Experimental workflow for this compound protein labeling.

Caption: Na+/K+-ATPase ion transport cycle.

References

- 1. Conformational changes in the alpha-subunit, and cation transport by Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational dynamics of the Na+/K+-ATPase probed by voltage clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Actin-Myosin Interactions within Muscle from 3D Electron Microscopy | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Research reviews on myosin head interactions with F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for 5-IAF Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Fluorescein-5-isothiocyanate (5-IAF, commonly known as FITC) is a widely utilized fluorescent dye for labeling antibodies and other proteins.[1][2] The isothiocyanate group of this compound reacts with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group on the antibody, to form a stable thiourea bond.[2][3] This conjugation method is a cornerstone for various immunofluorescence-based applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA).[1][4][5]

The degree of labeling (DOL), or the fluorescein-to-protein (F/P) molar ratio, is a critical parameter that influences the performance of the conjugated antibody.[1] Over-labeling can lead to fluorescence quenching, protein aggregation, and a loss of antibody binding affinity, while under-labeling results in a weak signal.[1][6] Therefore, optimizing the molar ratio of this compound to the antibody during the conjugation reaction is essential for achieving the desired balance of bright fluorescence and preserved antibody function.[6]

These application notes provide a detailed protocol for the conjugation of this compound to antibodies, including methods for purification and characterization of the conjugate.

Materials

-

Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)[2]

-

This compound (Fluorescein-5-isothiocyanate, Isomer I)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5[2][7]

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Spectrophotometer

-

Quartz cuvettes

Experimental Protocols

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer. The presence of primary amines (e.g., Tris or glycine) or sodium azide in the antibody solution will compete with the conjugation reaction and must be removed.[6]

-

If necessary, dialyze the antibody against 1X PBS, pH 7.4, overnight at 4°C with at least two buffer changes.[8]

-

After dialysis, determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, the concentration (in mg/mL) can be estimated using the formula: Concentration (mg/mL) = A280 / 1.4.[1]

-

Adjust the antibody concentration to 1-2 mg/mL with PBS.

This compound is moisture-sensitive and should be dissolved in anhydrous DMSO immediately before use.

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 5 mg/mL solution of this compound in anhydrous DMSO.[2][8]

The molar ratio of this compound to antibody is a critical parameter for successful conjugation. A common starting point is a 10:1 to 20:1 molar ratio of this compound to antibody.[1] The following protocol is for a 1 mg scale reaction.

-

Transfer 1 mg of the prepared antibody to a reaction tube.

-

Add 0.1 mL of 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5) for every 1 mL of antibody solution to raise the pH, which is optimal for the conjugation reaction.[7]

-

Calculate the volume of this compound solution needed. For a 15:1 molar ratio of this compound to IgG (MW ~150,000 g/mol ) and this compound (MW ~389 g/mol ):

-

Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

-

Moles of this compound = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol

-